molecular formula C21H22N2O2S2 B3715979 6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B3715979
M. Wt: 398.5 g/mol
InChI Key: SKNIPENYTFXBBJ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a sophisticated synthetic heterocyclic compound designed for advanced chemical and pharmacological research. This molecule features a complex fused-ring system incorporating a quinoline core annulated with a dihydrothiazole ring, further functionalized with ethoxy and methoxyphenyl substituents. Its structure is related to the privileged thiazoloquinoline scaffold, a class of compounds recognized for its significant potential in medicinal chemistry and drug discovery . The primary research applications of this compound are anticipated in the fields of antibacterial and antioxidant studies, based on the well-documented biological activities of analogous thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives . Related compounds have shown promising activity against bacterial strains such as Staphylococcus aureus and have demonstrated efficacy as radical scavengers . The presence of the thione group in its structure is a key pharmacophoric element, often associated with diverse biological activities and serving as a versatile handle for further chemical modifications . Researchers can utilize this compound as a key intermediate for synthesizing novel heterocyclic frameworks or as a reference standard in bioactivity screening programs. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-5-25-16-12-8-9-13-17-19(21(2,3)22-18(13)16)27-23(20(17)26)14-10-6-7-11-15(14)24-4/h6-12,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNIPENYTFXBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3=C2C(=S)N(S3)C4=CC=CC=C4OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with thioamide to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, nucleophiles like amines or thiols; reactions often require catalysts or bases to proceed efficiently.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazoloquinoline derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Unique Features
6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione Thiazolo[5,4-c]quinoline 6-ethoxy, 2-(2-methoxyphenyl), 4,4-dimethyl Under investigation; predicted kinase inhibition Balanced lipophilicity from methoxy/ethoxy groups
(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b]triazole Dichlorophenyl, trimethoxybenzylidene Antimicrobial, antitumor High electron-withdrawing substituents enhance DNA intercalation
2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione Thiazolo[5,4-c]quinoline 2-ethylphenyl, 4,4,8-trimethyl Potential CNS activity Ethyl group improves blood-brain barrier penetration
(5Z)-5-(2,3-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b]triazole Dimethoxybenzylidene, trimethoxyphenyl Antiproliferative (IC~50~ = 1.2 µM in HeLa cells) Synergistic effects from multiple methoxy groups

Structural Differences and Implications

  • Core Heterocycles: Thiazoloquinolines (e.g., target compound) exhibit planar aromatic systems suited for intercalation or enzyme binding. Thiazolotriazoles (e.g., compounds in ) have smaller fused rings, favoring interactions with shallow protein pockets.
  • Substituent Effects: Methoxy vs. Chlorine vs. Methyl: Dichlorophenyl groups in enhance electrophilicity, whereas methyl groups in the target compound reduce toxicity risks.

Biological Activity

6-Ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a thiazoloquinoline core structure which is known for its pharmacological potential. The molecular formula is C₁₈H₁₈N₂O₂S with a molecular weight of 318.41 g/mol. The presence of ethoxy and methoxy functional groups contributes to its solubility and biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiazoloquinoline derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

In one study using the agar well diffusion method, the minimum inhibitory concentrations (MIC) were determined for several derivatives. The results indicated that modifications in the thiazole ring and side chains significantly affected antibacterial potency (Table 1).

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Compound CPseudomonas aeruginosa128

Antifungal Activity

The compound has also shown antifungal properties against various fungal pathogens. In vitro assays revealed that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The antifungal activity was assessed using standard protocols such as the broth microdilution method.

Anticancer Activity

Research has indicated that derivatives of thiazoloquinoline exhibit anticancer properties by inducing apoptosis in cancer cell lines. In one study, the compound was tested against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The results showed that it inhibited cell proliferation with IC50 values in the micromolar range.

Cell LineIC50 (µM)
A54910
MCF-715

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazoloquinoline derivatives highlighted their effectiveness against multi-drug resistant strains of bacteria. The study emphasized structure-activity relationships (SAR) that suggest specific substitutions enhance antibacterial activity.

Case Study 2: Anticancer Mechanism
Another investigation focused on the mechanism of action of thiazoloquinolines in cancer cells. It was found that these compounds induce apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspases.

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the thiazoloquinoline core in this compound?

The thiazoloquinoline scaffold is typically synthesized via cyclocondensation and cyclization reactions. For example, describes a protocol where phenylquinoline-2-one undergoes cyclocondensation with thiocarbohydrazide under alkaline conditions, followed by cyclization with brominated reagents in anhydrous ethanol to form triazole-thiazole derivatives . Similarly, highlights the use of carbon disulfide and alkylating agents in base-mediated cyclization to form analogous thiazolo-pyridine systems, suggesting adaptable strategies for quinoline-thiazole hybrids . Key steps include optimizing solvent systems (e.g., ethanol, nitrobenzene) and temperature control to avoid side reactions.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a multi-technique approach:

  • Elemental analysis (CHNS) to verify elemental composition (e.g., used a Vario MICRO CHNS analyzer for hydrazone derivatives) .
  • NMR and IR spectroscopy to confirm functional groups (e.g., methoxy, ethoxy) and ring fusion patterns.
  • Mass spectrometry to validate molecular ion peaks and fragmentation patterns.
    emphasizes potentiometric titrations to determine pKa values, which indirectly corroborate structural features like acidic/basic sites .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in substituent positioning or assay conditions. For example:

  • Comparative SAR studies : notes that replacing ethoxy with methoxy groups alters solubility and bioactivity .
  • Dose-response profiling : Conduct assays across multiple concentrations and cell lines to identify off-target effects.
  • Molecular docking : used docking to prioritize derivatives with stable interactions at biological targets (e.g., enzymes, receptors) .
    Standardizing assay protocols (e.g., solvent controls, incubation times) and validating results with orthogonal methods (e.g., in vitro vs. in vivo) are critical.

Advanced: How can researchers optimize reaction yields for the 4,5-dihydrothiazole ring formation?

Key factors include:

  • Reagent stoichiometry : achieved higher yields by precise control of thiocarbohydrazide and brominated reagent ratios during cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.
  • Catalysis : Anhydrous conditions (e.g., ethanol in ) minimize hydrolysis side reactions.
  • Temperature gradients : Gradual heating (e.g., 60–80°C) improves regioselectivity.

Advanced: What methodologies are recommended for analyzing the compound’s physicochemical properties (e.g., pKa, solubility)?

  • Potentiometric titrations : details using tetrabutylammonium hydroxide in non-aqueous solvents (isopropyl alcohol, acetone) to determine pKa values via half-neutralization potentials .
  • HPLC-based solubility assays : Measure partition coefficients (logP) using reverse-phase columns.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and melting points.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies.

Advanced: How can researchers design derivatives to enhance this compound’s biological activity?

  • Substituent modulation : highlights that adding lipophilic groups (e.g., butyryl) improves membrane permeability .
  • Isosteric replacements : Replace sulfur in the thiazole ring with selenium (e.g., selenazolo analogs) to alter redox activity.
  • Hybridization : Merge with pharmacophores like triazoles () or oxadiazoles () to target multiple pathways .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., ethoxy to acetate) for controlled release.

Advanced: What analytical techniques are critical for resolving spectral data ambiguities in structurally similar derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in fused-ring systems.
  • X-ray crystallography : Confirm regiochemistry of substituents (e.g., methoxy vs. ethoxy positioning).
  • High-resolution mass spectrometry (HRMS) : Distinguish between isobaric derivatives.
  • Vibrational circular dichroism (VCD) : Assign absolute configurations in chiral analogs.

Advanced: How should researchers approach scale-up synthesis while maintaining regiochemical purity?

  • Flow chemistry : Minimize side reactions via controlled residence times (e.g., ’s reflux conditions adapted to continuous flow) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation.
  • Design of experiments (DoE) : Optimize parameters like temperature, pressure, and mixing efficiency.
  • Crystallization engineering : Use antisolvent addition (e.g., ’s methanol recrystallization) to enhance purity .

Advanced: What in silico tools are effective for predicting this compound’s environmental fate or toxicity?

  • QSAR models : Predict biodegradability and eco-toxicity using tools like EPI Suite.
  • Molecular dynamics simulations : Study interactions with biological membranes or proteins.
  • DEREK Nexus : Identify structural alerts for genotoxicity or carcinogenicity.
    ’s INCHEMBIOL project framework provides a template for integrating experimental and computational data .

Advanced: How can researchers address discrepancies in reported synthetic yields across different laboratories?

  • Inter-laboratory validation : Replicate protocols with standardized reagents and equipment.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., ’s nitrobenzene-derived impurities) .
  • Kinetic studies : Compare reaction rates under varying conditions (e.g., ’s solvent-dependent titrations) .
  • Robustness testing : Systematically vary parameters (e.g., stirring speed, humidity) to identify critical factors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 2
6-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

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